4-Aminophenol;hexadecanoic acid;octadecanoic acid
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Overview
Description
Stearic acid 4-aminophenol palmitic acid complex is a heterocyclic organic compound with the molecular formula C40H75NO5 and a molecular weight of 650.027 g/mol This complex is formed by the reaction of stearic acid, 4-aminophenol, and palmitic acid Stearic acid and palmitic acid are both long-chain saturated fatty acids, while 4-aminophenol is an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of stearic acid 4-aminophenol palmitic acid complex involves the reaction of stearic acid, 4-aminophenol, and palmitic acid under controlled conditions. The reaction typically takes place in a solvent such as methanol or chloroform, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and stirred for a certain period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this complex may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Stearic acid 4-aminophenol palmitic acid complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the complex into its reduced forms.
Substitution: The aromatic amine group in 4-aminophenol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitro compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the fatty acids, while substitution reactions can introduce various functional groups into the aromatic ring of 4-aminophenol .
Scientific Research Applications
Stearic acid 4-aminophenol palmitic acid complex has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other products due to its unique properties .
Mechanism of Action
The mechanism of action of stearic acid 4-aminophenol palmitic acid complex involves its interaction with various molecular targets and pathways. The compound can modulate lipid metabolism, influence gene expression, and affect cellular signaling pathways. For example, palmitic acid is known to activate the SREBP1c axis, which plays a role in lipid homeostasis . Additionally, the aromatic amine group in 4-aminophenol can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Stearic Acid: A long-chain saturated fatty acid commonly found in animal and vegetable fats.
Palmitic Acid: Another long-chain saturated fatty acid, widely present in natural fats and oils.
4-Aminophenol: An aromatic amine used in the synthesis of various pharmaceuticals and dyes
Uniqueness
The uniqueness of stearic acid 4-aminophenol palmitic acid complex lies in its combination of fatty acids and aromatic amine, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69991-65-7 |
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Molecular Formula |
C40H75NO5 |
Molecular Weight |
650.0 g/mol |
IUPAC Name |
4-aminophenol;hexadecanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C16H32O2.C6H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-5-1-3-6(8)4-2-5/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);1-4,8H,7H2 |
InChI Key |
ICPXBLCUOPKXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C1=CC(=CC=C1N)O |
Origin of Product |
United States |
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